5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, which is attached to the hydroxyisonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-ethoxyphenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2-hydroxyisonicotinic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 5-(2-Chloro-4-ethoxyphenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(2-Ethoxyphenyl)-2-hydroxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-4-methoxyphenyl)-2-hydroxyisonicotinic acid
- 5-(2-Bromo-4-ethoxyphenyl)-2-hydroxyisonicotinic acid
- 5-(2-Chloro-4-ethoxyphenyl)-2-oxoisonicotinic acid
Uniqueness
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-8-3-4-9(12(15)5-8)11-7-16-13(17)6-10(11)14(18)19/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSATLVNUFMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688203 |
Source
|
Record name | 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-61-2 |
Source
|
Record name | 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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